N-Trifluoroacetyl-L-methionine methyl ester
Overview
Description
N-Trifluoroacetyl-L-methionine methyl ester is a derivative of the amino acid methionine. It is specifically modified to have a trifluoroacetyl group attached to the nitrogen atom and a methyl ester group at the carboxyl end. This modification is significant in analytical chemistry, particularly in gas chromatography, where it is used to improve the detection and quantification of amino acids .
Synthesis Analysis
The synthesis of N-trifluoroacetylmethyl esters of amino acids, including methionine, involves the use of sulfonated polystyrene resin in the hydrogen form as a catalyst. This method has been shown to improve the yields of the derivatives, which is crucial for subsequent analytical procedures. The process ensures that the derivatives yield single peaks during gas chromatography, which is essential for accurate analysis .
Molecular Structure Analysis
The molecular structure of N-trifluoroacetyl-L-methionine methyl ester is characterized by the presence of a trifluoroacetyl group, which is a trifluoromethyl group attached to a carbonyl group, and a methyl ester group. These functional groups are responsible for the unique properties of the compound, such as its volatility and reactivity, which are exploited in gas chromatography .
Chemical Reactions Analysis
While the provided data does not detail specific chemical reactions involving N-trifluoroacetyl-L-methionine methyl ester, it is known that such derivatives can be involved in various reactions due to their functional groups. For instance, the trifluoroacetyl group can be involved in nucleophilic substitution reactions, and the methyl ester can undergo hydrolysis back to the acid form .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-trifluoroacetyl-L-methionine methyl ester, such as boiling point, melting point, solubility, and stability, are influenced by its molecular structure. The presence of the trifluoroacetyl and methyl ester groups likely increases the volatility of the compound, making it suitable for gas chromatographic analysis. These properties are crucial for the compound's performance in analytical applications .
Relevant Case Studies
Although the provided data does not include case studies directly related to N-trifluoroacetyl-L-methionine methyl ester, the compound's relevance in the field of analytical chemistry, particularly in the analysis of protein-bound methionyl derivatives, is evident. For example, derivatives of methionine have been identified as degradation products in studies of carcinogenesis, highlighting the importance of understanding the behavior of such compounds in biological systems .
Scientific Research Applications
Chromatographic Applications
N-Trifluoroacetyl-L-methionine methyl ester has been utilized in chromatography, particularly in the separation of amino acid enantiomers. For instance, it was found to exhibit improved properties as a stationary phase for this purpose, especially when compared to other dipeptide stationary phases. This specific compound can be used at temperatures ranging from 70 to 150 degrees Celsius (Andrawes et al., 1975).
Synthesis and Acylation Applications
It has also been reported for its use in the synthesis of chiral N-trifluoroacetyl-methionine derivatives. These derivatives have been applied as acyl donors in Friedel–Crafts acylation to synthesize chiral α-amino phenyl ketones, thereby retaining the configurations of the starting α-amino acids (Kurokawa et al., 2019).
Studies in Analytical Biochemistry
In analytical biochemistry, the N-trifluoroacetylmethyl esters, including those of methionine, have been found to yield single peaks in gas chromatography. Improved yields of these derivatives were prepared using sulfonated polystyrene resin as a catalyst for the formation of the methyl ester (Saroff & Karmen, 1960).
In Medicinal Chemistry and Pharmacology
The compound has been involved in studies related to platinum(II) methionine complexes, which are metabolites of cisplatin, a chemotherapy medication (Norman et al., 1992). It's also been used in the preparation of γ-glutamyl dipeptides of sulphur-containing amino acids, which have significance in biological systems (Carson & Wong, 1974).
Enzymatic Studies
There's research on its role in enzymatic processes, such as in the study of stereochemical aspects of S-methyl-L-methionine catabolism in higher plants (Grue-Sørensen et al., 1984).
Other Applications
Additionally, N-Trifluoroacetyl-L-methionine methyl ester has been used in the study of adsorption of amino acids on graphitized thermal carbon black, contributing to our understanding of surface chemistry and adsorption processes (Gavrilova et al., 1986).
Future Directions
properties
IUPAC Name |
methyl (2S)-4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAAOQUKOGOXJR-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468101 | |
Record name | N-Trifluoroacetyl-L-methionine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trifluoroacetyl-L-methionine methyl ester | |
CAS RN |
1830-73-5 | |
Record name | N-Trifluoroacetyl-L-methionine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.